molecular formula C23H28F3N3O6 B558166 Boc-Lys(Tfa)-AMC CAS No. 97885-44-4

Boc-Lys(Tfa)-AMC

Cat. No. B558166
CAS RN: 97885-44-4
M. Wt: 499.5 g/mol
InChI Key: UFFVNATYYXBMGO-INIZCTEOSA-N
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Description

Boc-Lys(Tfa)-AMC is a derivative of the amino acid lysine, which has been modified to contain a tert-butyloxycarbonyl (Boc) group and a trifluoroacetic acid (Tfa) group . It is a fluorogenic substrate for assaying histone deacetylase (HDAC) 4, 5, and 7 activity in a protease-coupled assay . It is also a suitable substrate for HDAC 8 .


Molecular Structure Analysis

Boc-Lys(Tfa)-AMC is a complex molecule with the molecular formula C23H28F3N3O6 . The Tfa group acts as an acid catalyst . The deacylated product Boc-Lys-AMC corresponds to I-1880 .


Chemical Reactions Analysis

Boc-Lys(Tfa)-AMC undergoes a series of chemical reactions in the presence of HDACs. HDAC cleavage yields Boc-Lys-AMC . The exact chemical reactions involving Boc-Lys(Tfa)-AMC are not detailed in the retrieved papers.

Scientific Research Applications

  • Protease Activity Studies : Boc-Lys(Tfa)-AMC and similar AMC peptide substrates have been used to study protease activities in biological systems, such as rabbit reticulocyte lysates and wheat germ lysates. These substrates are sensitive to neutral protease activity and are used to assay enzymes like aminopeptidase, chymotrypsin, and elastase-like enzymes (Mumford et al., 1981).

  • Peptide Synthesis : Boc-Lys(Tfa)-AMC is used in the synthesis of protected peptides, as seen in the synthesis of specific sequences of horse heart cytochrome c (Borin et al., 2009).

  • Preparation of p-Nitroanilides : Boc-Lys(Tfa)-AMC is part of a series of p-nitroanilides of t-butyloxycarbonylamino acids prepared using the mixed anhydride method. These compounds have applications in biochemical research (Noda et al., 2009).

  • Solid Phase Peptide Synthesis : In Boc-chemistry solid-phase peptide synthesis, compounds like Boc-Lys(Tfa)-AMC are crucial for achieving rapid and efficient peptide chain assembly, particularly for sequences that are difficult to synthesize using standard methods (Schnölzer et al., 2007).

  • Synthesis of Amphiphilic Polymers : Boc-protected poly(L-lysine) dendron initiators, which may include Boc-Lys(Tfa)-AMC, are used in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, with applications in biodegradable materials and drug delivery systems (Li et al., 2006).

  • Genome Editing Applications : Boc-Lys(Tfa)-AMC, as part of the lysine derivative Lys(Boc), has been used in developing controlled Cas9-mediated mammalian genome editing systems, highlighting its potential in gene therapy and gene drive regulation (Suzuki et al., 2018).

  • Antimicrobial Research : In the field of antimicrobial research, Boc-Lys(Tfa)-AMC is used in the synthesis of cationic amphiphilic polymethacrylate derivatives, which have shown promising antimicrobial and hemolytic activities (Kuroda & DeGrado, 2005).

Safety And Hazards

The safety data sheet for Boc-Lys(Tfa)-AMC suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFVNATYYXBMGO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438081
Record name Boc-L-Lys-MCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Tfa)-AMC

CAS RN

97885-44-4
Record name Boc-L-Lys-MCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
SAH Zaidi, N Thakore, S Singh, W Guzman… - … & visual science, 2020 - arvojournals.org
Purpose: We determined whether δ-opioid receptor agonist (SNC-121) regulates acetylation homeostasis via controlling histone deacetylases (HDACs) activity and expression in optic …
Number of citations: 13 arvojournals.org
AJ Stott, MC Maillard, V Beaumont… - ACS Medicinal …, 2021 - ACS Publications
Using an iterative structure–activity relationship driven approach, we identified a CNS-penetrant 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO, 12) with a pharmacokinetic profile suitable …
Number of citations: 20 pubs.acs.org
N Jänsch, C Meyners, M Muth, A Kopranovic, O Witt… - Redox biology, 2019 - Elsevier
Enzymes from the histone deacetylase (HDAC) family are highly regulated by different mechanisms. However, only very limited knowledge exists about the regulation of HDAC8, an …
Number of citations: 32 www.sciencedirect.com
LM Bollmann, AJ Skerhut, Y Asfaha, N Horstick… - International Journal of …, 2022 - mdpi.com
The treatment of leukemias, especially acute myeloid leukemia (AML), is still a challenge as can be seen by poor 5-year survival of AML. Therefore, new therapeutic approaches are …
Number of citations: 6 www.mdpi.com
CE Weston, A Krämer, F Colin, O Yildiz… - ACS Infectious …, 2017 - ACS Publications
Photopharmacological agents exhibit light-dependent biological activity and may have potential in the development of new antimicrobial agents/modalities. Amidohydrolase enzymes …
Number of citations: 80 pubs.acs.org
CC Yu, SL Pan, SW Chao, SP Liu, JL Hsu… - Biochemical …, 2014 - Elsevier
Vorinostat, which is an extensively studied inhibitor against histone deacetylase (HDAC), shows limited clinical activity to solid tumors. WJ35435, a new hybrid of vorinostat and DACA (…
Number of citations: 32 www.sciencedirect.com
RW Bürli, CA Luckhurst, O Aziz… - Journal of medicinal …, 2013 - ACS Publications
Inhibition of class IIa histone deacetylase (HDAC) enzymes have been suggested as a therapeutic strategy for a number of diseases, including Huntington’s disease. Catalytic-site small …
Number of citations: 163 pubs.acs.org
M Muth, N Jänsch, A Kopranovic, A Krämer… - … et Biophysica Acta (BBA …, 2019 - Elsevier
Background HDAC8 is an established target for T-cell lymphoma and childhood neuroblastoma. Benzothiazine-imines are promising HDAC8 inhibitors with unknown binding …
Number of citations: 14 www.sciencedirect.com
CA Luckhurst, P Breccia, AJ Stott, O Aziz… - ACS Medicinal …, 2016 - ACS Publications
Potent and selective class IIa HDAC tetrasubstituted cyclopropane hydroxamic acid inhibitors were identified with high oral bioavailability that exhibited good brain and muscle exposure…
Number of citations: 53 pubs.acs.org
M Schweipert, A Amurthavasan… - Exploration of Targeted …, 2023 - ncbi.nlm.nih.gov
Aim: Human histone deacetylase 8 (KDAC8) is a well-recognized pharmaceutical target in Cornelia de Lange syndrome and different types of cancer, particularly childhood …
Number of citations: 3 www.ncbi.nlm.nih.gov

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